5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine
Description
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a substituted pyridine moiety. The oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a key pharmacophore in agrochemicals and pharmaceuticals . The pyridine substituent contains a trifluoromethyl (-CF₃) group at the 5-position and a chlorine atom at the 3-position, which enhance lipophilicity and resistance to oxidative degradation .
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N4O/c10-5-1-4(9(11,12)13)3-15-6(5)2-7-16-17-8(14)18-7/h1,3H,2H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBCOLVCBNDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC2=NN=C(O2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridylmethyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridyl ring.
Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the pyridyl ring .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with oxadiazole moieties can exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of oxadiazole showed promising results against various cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance biological activity .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study reported that similar pyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against bacterial strains .
Agricultural Applications
2.1 Herbicidal Activity
The compound's structural similarity to known herbicides suggests potential use in agriculture. Research has shown that trifluoromethyl-pyridine derivatives can act as effective herbicides due to their ability to inhibit specific enzymes involved in plant growth. This makes them valuable in managing weed populations without harming crops .
2.2 Pesticidal Properties
Studies have highlighted the effectiveness of compounds containing oxadiazole rings as insecticides. The structural attributes of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine may contribute to its ability to disrupt pest metabolism or reproduction, providing a targeted approach to pest control in agricultural settings .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that variations in substituents on the pyridine ring can significantly alter the biological properties of oxadiazole derivatives. For example, introducing different halogens or alkyl groups has been shown to enhance potency against specific targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Oxadiazole Derivatives
- 5-Aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines ():
- Example : N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h)
- Activity : Anticancer (NCI-H522: 53.24% GI; K-562: 47.22% GI) .
- Structural Difference : Trifluoromethyl group on the phenylamine substituent instead of the pyridine ring.
- Impact : The pyridine-linked trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to phenyl-based analogues.
Thiadiazole Derivatives
Triazole and Thiazole Derivatives
Substituent Effects
Trifluoromethyl Group Positioning
Chlorine Substituents
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Group ():
- Purity : >97.0% (similar to high-purity oxadiazole derivatives in ).
- Role : Enhances halogen bonding and steric bulk, influencing receptor interactions.
Key Research Findings
Heterocycle Impact : Oxadiazoles (e.g., ) show superior anticancer activity compared to thiadiazoles (e.g., ), likely due to differences in electron-withdrawing capacity .
Substituent Role : The 3-Cl,5-CF₃-pyridyl group (common in ) enhances metabolic stability and target binding in agrochemicals .
Synthetic Efficiency : Thiadiazole derivatives exhibit lower yields (13–71%) compared to oxadiazoles, possibly due to sulfur’s reactivity .
Biological Activity
The compound 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine (CAS Number: 1987135-48-7) is a derivative of the oxadiazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer potential, antimicrobial properties, and other pharmacological effects as documented in various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 278.62 g/mol. Its structure includes a pyridine ring with chloro and trifluoromethyl substitutions, linked to an oxadiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClF₃N₄O |
| Molecular Weight | 278.62 g/mol |
| CAS Number | 1987135-48-7 |
The biological activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various signaling pathways involved in cell proliferation and apoptosis. The presence of electronegative groups such as chlorine and trifluoromethyl enhances binding affinity to these targets, making them effective in therapeutic applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine. For instance:
-
In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines:
- K-562 (Leukemia) : IC50 = 0.67 µM
- MDA-MB-435 (Breast Cancer) : IC50 = 0.80 µM
- HCT-116 (Colon Cancer) : IC50 = 0.87 µM
- Case Studies : A study by Ahsan et al. synthesized new analogues of oxadiazole derivatives and evaluated their anticancer activity against multiple cancer types, confirming that the presence of specific substituents significantly enhances their efficacy .
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties. The mechanism typically involves disruption of bacterial cell walls or inhibition of essential microbial enzymes.
Summary of Biological Activities
The following table summarizes the key biological activities associated with the compound:
Q & A
Q. What are the common synthetic routes for 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine?
The compound is typically synthesized via cyclocondensation reactions. A key intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-26-1), is first prepared and then functionalized. For example, hydrazide derivatives can undergo cyclization with potassium thiocyanate and concentrated sulfuric acid to form the oxadiazole core, followed by alkylation or nucleophilic substitution to introduce the pyridyl-methyl group . Optimized protocols often use DMF or ethanol as solvents, with triethylamine as a base to facilitate intermediate reactions .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on analytical techniques such as:
- NMR spectroscopy : To verify substituent positions and purity.
- Single-crystal X-ray diffraction : For unambiguous determination of molecular geometry (e.g., bond angles and torsion angles) .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns.
- Elemental analysis : To validate empirical formulas.
For example, X-ray studies of analogous thiadiazole derivatives revealed mean C–C bond deviations of 0.006 Å, demonstrating precision in structural assignments .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Anticancer screening : One-dose assays (e.g., NCI-60 cell line panels) to assess cytotoxicity.
- Antioxidant evaluation : DPPH radical scavenging assays to quantify free radical inhibition .
- Antimicrobial testing : Broth microdilution methods to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains.
Dose-response curves and IC₅₀ values are calculated to compare potency with reference compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, aryl groups) on the oxadiazole or pyridyl rings. Biological data are analyzed using multivariate statistics or machine learning to identify critical functional groups. For example, trifluoromethyl groups enhance metabolic stability, while chloro substituents may improve target binding affinity . Advanced SAR workflows integrate molecular docking to predict binding modes before experimental validation .
Q. What computational methods are effective in predicting bioactivity?
- Molecular docking : Software like AutoDock Vina or Glide can simulate interactions with target proteins (e.g., kinases or receptors). For oxadiazoles, docking studies often focus on hydrogen bonding with active-site residues .
- QSAR modeling : Utilizes descriptors like logP, polar surface area, and electronic parameters to correlate structural features with activity .
- MD simulations : Assess dynamic stability of ligand-protein complexes over nanosecond timescales.
Q. How can contradictions in biological activity data be resolved?
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Replication : Repeat assays across independent labs with standardized protocols.
- Orthogonal assays : Use complementary methods (e.g., fluorescence-based vs. colorimetric assays) to confirm results.
- Metabolomic profiling : Identify metabolites that may interfere with activity .
Q. What methods assess the compound’s environmental impact and stability?
- Abiotic degradation studies : Expose the compound to UV light, varying pH, or oxidizing agents to track breakdown products via HPLC-MS .
- Biotic transformation assays : Incubate with soil or microbial consortia to evaluate biodegradation pathways.
- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How can synthetic yield be optimized for large-scale research applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
